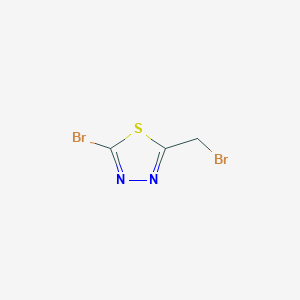

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a heterocyclic compound that contains a five-membered ring consisting of three carbon atoms, one sulfur atom, and one nitrogen atom. The compound has gained significant attention in recent years due to its potential applications in scientific research.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Intermediates

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole serves as a valuable intermediate in organic synthesis. Researchers utilize it to create more complex molecules, such as pharmaceuticals, agrochemicals, and dyestuffs. Its bromine-containing functional groups enable diverse reactions, making it a versatile building block for chemical transformations .

Thiophene-Based Materials and Polymers

Thiadiazoles play a crucial role in the design of organic semiconductors and conductive materials. Researchers have explored the incorporation of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole into regioregular polythiophenes. These polymers find applications in organic electronics, solar cells, and field-effect transistors. The compound’s unique structure contributes to the desired electronic properties .

Antimicrobial Agents

The bromine atoms in 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole can enhance its antimicrobial activity. Researchers investigate its potential as an antibacterial or antifungal agent. By modifying its structure, they aim to develop novel compounds with improved efficacy against pathogens .

Photophysical Properties and Fluorescent Probes

Thiadiazoles exhibit interesting photophysical properties, including fluorescence. Scientists explore derivatives of 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole as fluorescent probes for biological imaging. These probes can selectively bind to specific cellular components, aiding in diagnostics and drug discovery .

Corrosion Inhibitors

Researchers investigate the corrosion inhibition properties of thiadiazole derivatives. 2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole may serve as a potential corrosion inhibitor for metals in aggressive environments. Its ability to form protective films on metal surfaces makes it relevant for industrial applications .

Agrochemicals and Pesticides

The compound’s bromine substituents can influence its biological activity. Scientists explore its potential as an agrochemical or pesticide. By understanding its mode of action, they aim to develop environmentally friendly alternatives for crop protection .

Eigenschaften

IUPAC Name |

2-bromo-5-(bromomethyl)-1,3,4-thiadiazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2S/c4-1-2-6-7-3(5)8-2/h1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOLQUSBYYQFVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=NN=C(S1)Br)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5-(bromomethyl)-1,3,4-thiadiazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

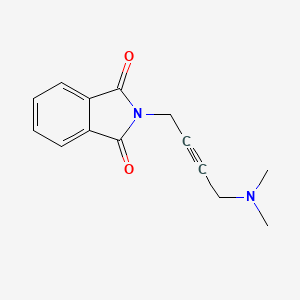

![2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]-N-pentylacetamide](/img/structure/B2843088.png)

![(3-(4-Fluorophenyl)-8-methyl-2-thioxo-1,4,8-triazaspiro[4.5]dec-3-en-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2843096.png)

amino}methyl)-N-ethylpyridin-2-amine](/img/structure/B2843098.png)